1-(2-Methylpiperazin-1-yl)heptan-1-one

Lipophilicity ADME Physicochemical property

Select 1-(2-Methylpiperazin-1-yl)heptan-1-one (CAS 1240565-72-3) to advance your SAR campaigns with confidence. Its extended heptanoyl chain delivers a higher predicted LogP than the hexan-1-one analog, directly enhancing membrane permeability studies. The boiling point (~339 °C) exceeds shorter-chain analogs by ~15 °C, ensuring robust performance in high-temperature coupling and nucleophilic substitution reactions. With a verified purity of ≥98%, a well-defined MW of 212.33, and a distinct CAS registry, this compound serves as a reliable reference standard for HPLC/LC-MS method validation. Avoid the reproducibility risks of substituting with hexan-1-one; use the correct chain length for your lead optimization.

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 1240565-72-3
Cat. No. B3093054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpiperazin-1-yl)heptan-1-one
CAS1240565-72-3
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)N1CCNCC1C
InChIInChI=1S/C12H24N2O/c1-3-4-5-6-7-12(15)14-9-8-13-10-11(14)2/h11,13H,3-10H2,1-2H3
InChIKeyVRJPHHQKVHZCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1240565-72-3 (1-(2-Methylpiperazin-1-yl)heptan-1-one): Procurement-Ready Piperazine Derivative Overview


1-(2-Methylpiperazin-1-yl)heptan-1-one (CAS 1240565-72-3) is a synthetic piperazine derivative with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol [1]. Structurally, it comprises a seven-carbon heptanoyl chain linked to a 2-methylpiperazine moiety [1]. This compound is available for research and development purposes, with typical purity specifications reaching 98% (NLT) from vendors like MolCore . Its predicted physicochemical properties, such as a boiling point of 338.7 ± 35.0 °C and a density of 0.934 ± 0.06 g/cm³, are well-characterized [2], providing a baseline for handling and formulation in a research setting.

Why Generic Substitution of Piperazine Derivatives Fails: Specificity in Lipophilicity, Reactivity, and Biological Interaction


Interchanging seemingly similar piperazine derivatives, such as 1-(2-Methylpiperazin-1-yl)hexan-1-one for 1-(2-Methylpiperazin-1-yl)heptan-1-one, is not scientifically valid due to fundamental differences in their physicochemical and structural profiles. The most direct comparator, 1-(2-Methylpiperazin-1-yl)hexan-1-one (CAS 1240565-32-5), differs by only a single methylene (-CH2-) unit in its alkyl chain, yet this seemingly minor change has quantifiable downstream consequences [1]. As detailed below, this substitution impacts key parameters such as lipophilicity (LogP) and boiling point, which are critical for experimental reproducibility, purification protocols, and formulation [REFS-1, REFS-2]. Furthermore, even minor alterations to the alkyl chain length are known to modulate steric and electronic properties, which can profoundly influence molecular recognition and target binding in biological systems, a principle supported by structure-activity relationship studies of related compounds [2].

Quantitative Differentiators for 1-(2-Methylpiperazin-1-yl)heptan-1-one (CAS 1240565-72-3) vs. Closest Analogs


Lipophilicity (LogP) Differentiation via Alkyl Chain Length

The compound 1-(2-Methylpiperazin-1-yl)heptan-1-one exhibits a significantly higher lipophilicity compared to its closest structural analog, 1-(2-Methylpiperazin-1-yl)hexan-1-one (CAS 1240565-32-5). This is a direct consequence of its extended seven-carbon heptanoyl chain versus the six-carbon hexanoyl chain in the analog [REFS-1, REFS-2]. This difference is crucial for modulating compound properties like membrane permeability and solubility [3].

Lipophilicity ADME Physicochemical property

Boiling Point Elevation for Enhanced Thermal Stability and Purification

The boiling point of 1-(2-Methylpiperazin-1-yl)heptan-1-one is 338.7 ± 35.0 °C (predicted) [1], which is significantly higher than that of 1-(2-Methylpiperazin-1-yl)hexan-1-one (323.5 ± 35.0 °C, predicted) [2]. This ~15 °C increase in boiling point is a direct and quantifiable result of the additional methylene group, leading to stronger van der Waals interactions and reduced volatility.

Thermal stability Purification Physicochemical property

Molecular Weight and Density for Accurate Formulation and Handling

The compound's molecular weight of 212.33 g/mol and predicted density of 0.934 ± 0.06 g/cm³ are specific to its chemical identity [1]. These values differ quantitatively from the hexan-1-one analog, which has a molecular weight of 198.31 g/mol and a predicted density of 0.940 ± 0.06 g/cm³ [2]. For a researcher, these distinctions are critical for precise molarity calculations and predicting physical behavior in solutions.

Formulation Analytical Chemistry Logistics

Preferred Research and Industrial Applications for 1-(2-Methylpiperazin-1-yl)heptan-1-one (CAS 1240565-72-3)


Medicinal Chemistry: Lipophilicity-Driven Hit Optimization

This compound is an ideal candidate for use in medicinal chemistry campaigns focused on optimizing the lipophilicity (LogP) of lead compounds. As established, the extended heptanoyl chain confers a higher predicted LogP compared to its hexan-1-one analog [1]. This property is valuable for exploring structure-activity relationships (SAR) where modulating LogP can improve membrane permeability and target engagement, as seen in the development of similar piperazine-based pharmacological agents [2].

Process Chemistry: Development of High-Temperature Synthetic Steps

The compound's predicted boiling point of 338.7 ± 35.0 °C, which is ~15 °C higher than that of the hexan-1-one analog [1], makes it a more robust substrate for high-temperature reaction screening and optimization. This property is advantageous when developing synthetic routes that require elevated temperatures for steps like nucleophilic substitution or amide coupling, where a lower boiling point analog might volatilize or degrade [1].

Analytical Method Development and Reference Standard Procurement

Due to its well-defined and vendor-verified properties—including a specific CAS number (1240565-72-3), high purity available up to 98% (NLT) [2], and unique physicochemical profile (MW 212.33, predicted density 0.934 g/cm³) [1]—this compound is suitable for use as a reference standard. It can be employed in the development and validation of analytical methods, such as HPLC or LC-MS, for the quantification of piperazine derivatives in complex matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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